![molecular formula C12H14N2O3S B2542378 1,3-二甲基-4-[(4-甲苯磺酰基]-1,3-二氢-2H-咪唑-2-酮 CAS No. 185011-07-8](/img/structure/B2542378.png)

1,3-二甲基-4-[(4-甲苯磺酰基]-1,3-二氢-2H-咪唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

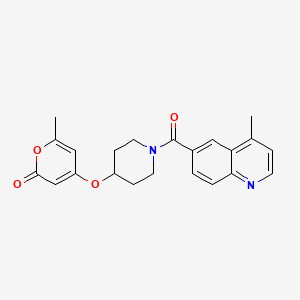

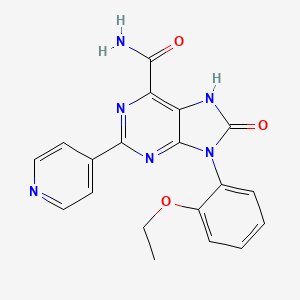

The compound 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as catalysts in various chemical reactions.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through multi-component reactions, as demonstrated in the papers provided. For instance, a one-pot synthesis of polyhydroquinoline derivatives, which are structurally related to imidazole, was achieved using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst . Similarly, 1,2,4,5-tetrasubstituted imidazoles were synthesized using a one-pot reaction with β-cyclodextrin-propyl sulfonic acid as a catalyst . These methods offer clean, efficient, and high-yielding synthesis routes for imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring with two nitrogen atoms. The substitution on the imidazole ring, such as the sulfonyl group in the compound of interest, can significantly alter the chemical and physical properties, as well as the biological activity of these molecules. The specific structure of 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one would include a sulfonyl group attached to the imidazole ring, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions, often facilitated by catalysts. The papers describe the use of different catalysts to promote the synthesis of imidazole derivatives, such as the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate and disulfonic acid imidazolium chloroaluminate . These catalysts enable the formation of C-N and C-S bonds, which are crucial in the construction of the imidazole ring and its substituted derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The sulfonyl group, in particular, could increase the compound's polarity and potentially its solubility in polar solvents. The papers do not provide specific data on the physical and chemical properties of the compound , but the methodologies described for related compounds suggest that these properties can be finely tuned through the choice of substituents and reaction conditions .

科学研究应用

药物中新型合成和杂质

研究重点介绍了奥美拉唑的新型合成方法,奥美拉唑是一种具有与所讨论化合物类似的磺酰基的化合物。该研究重点关注质子泵抑制剂的合成工艺和药物杂质,强调抗溃疡药物及其杂质的开发,这可以为相关化合物的化学合成和杂质分析提供见解 (Saini, Majee, Chakraborthy, & Salahuddin, 2019)。

衍生物的化学和生物学特性

对包括咪唑在内的 1,3-唑的 4-磷酸化衍生物的合成和转化进行了系统回顾,讨论了它们的化学和生物学特性。这突出了此类衍生物在合成药物中的重要性,为该化合物提出了潜在的应用领域 (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018)。

溶剂和助溶剂相互作用

一项关于二甲基亚砜 (DMSO) 及其与助溶剂分子的氢键相互作用的研究探讨了 DMSO 在各种研究和工业应用中的作用。在考虑含磺酰基相关化合物的溶剂性质和相互作用时,这篇综述可能具有相关性 (Kiefer, Noack, & Kirchner, 2011)。

抗氧化能力测定

关于 ABTS/PP 脱色测定的综述讨论了化合物的抗氧化能力,这可能与评估所讨论化合物的抗氧化潜力有关。了解这些测定中涉及的机制和途径可以深入了解该化合物的潜在抗氧化活性 (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)。

木聚糖衍生物及其应用

将木聚糖化学改性为具有特定性质的醚和酯证明了化学衍生化在提高溶解度和生物活性的潜力,这可能类似于含磺酰基化合物的改性,以用于各种应用 (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)。

属性

IUPAC Name |

1,3-dimethyl-4-(4-methylphenyl)sulfonylimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-9-4-6-10(7-5-9)18(16,17)11-8-13(2)12(15)14(11)3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFGEQWTFOQKLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2542296.png)

![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)

![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2542300.png)

![N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2542303.png)

![4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde](/img/structure/B2542306.png)

![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)

![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)

![(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2542317.png)